molecular formula C6H12Cl2N4 B13518264 5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-amine dihydrochloride

5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-amine dihydrochloride

Cat. No.: B13518264
M. Wt: 211.09 g/mol
InChI Key: VQQQCPUHFNCTGG-UHFFFAOYSA-N
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Description

5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-amine dihydrochloride: is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-amine dihydrochloride typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate diamines with aldehydes or ketones under acidic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents such as alkyl halides or acyl chlorides are used to introduce different substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; conditions: acidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; conditions: solvent such as ethanol or tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides; conditions: presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Oxo derivatives of the imidazo[1,2-a]pyrazine ring.

    Reduction: Reduced forms of the compound with hydrogenated nitrogen atoms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-amine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine dihydrochloride
  • 5H,6H,7H,8H-imidazo[1,5-a]pyrazin-3-amine dihydrochloride
  • methyl 3-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoate dihydrochloride

Comparison: 5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-amine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C6H12Cl2N4

Molecular Weight

211.09 g/mol

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-amine;dihydrochloride

InChI

InChI=1S/C6H10N4.2ClH/c7-5-3-9-6-4-8-1-2-10(5)6;;/h3,8H,1-2,4,7H2;2*1H

InChI Key

VQQQCPUHFNCTGG-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC=C2N)CN1.Cl.Cl

Origin of Product

United States

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